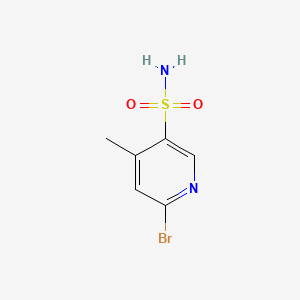

6-Bromo-4-methylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O2S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

6-bromo-4-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C6H7BrN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |

InChI Key |

AZXAXMKZMJUUCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 Methylpyridine 3 Sulfonamide and Analogues

Precursor Synthesis and Halogenation Strategies

The foundation of synthesizing 6-bromo-4-methylpyridine-3-sulfonamide (B6180628) lies in the effective preparation of brominated pyridine (B92270) precursors. This involves carefully controlled halogenation reactions where the position of the bromine atom on the pyridine ring is crucial.

Synthesis of Brominated Pyridine Intermediates (e.g., 3-Bromo-4-methylpyridine)

A common precursor for more complex pyridine derivatives is 3-bromo-4-methylpyridine. guidechem.cominnospk.com This intermediate can be synthesized through various routes, each with its own advantages and challenges. One approach involves the direct bromination of 4-methylpyridine (B42270). In a typical procedure, 4-methylpyridine is reacted with bromine in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), at elevated temperatures. chemicalbook.com Another method starts from 4-methyl-3-nitropyridine, which is first reduced to 4-methyl-3-aminopyridine. google.com This amino derivative then undergoes a Sandmeyer-type reaction, where it is treated with bromine and sodium nitrite (B80452) in an acidic medium to yield 3-bromo-4-methylpyridine. google.com This latter method can offer higher yields and better control over the regioselectivity of the bromination. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 4-methylpyridine | 1. AlCl₃, KBr2. Br₂ | 3-bromo-4-methylpyridine | 57% | chemicalbook.com |

| 4-methyl-3-nitropyridine | 1. Hydrogenation catalyst2. HBr, Br₂, NaNO₂ | 3-bromo-4-methylpyridine | 95% | google.com |

Bromination of Pyridine Rings and Regioselectivity Considerations

The bromination of pyridine rings is a classic example of electrophilic aromatic substitution, but with the complication that the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. This deactivation makes the reaction more challenging compared to the bromination of benzene. The position of bromination is highly dependent on the reaction conditions and the presence of other substituents on the ring.

In the case of substituted pyridines like 4-methylpyridine, the methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. However, the strong deactivating effect of the nitrogen atom generally directs substitution to the 3- and 5-positions. The interplay of these directing effects can lead to a mixture of products, making regioselective bromination a significant challenge. For instance, the free radical bromination of 4-methylpyridine with N-bromosuccinimide (NBS) can lead to bromination of the methyl group rather than the ring. daneshyari.com To achieve selective bromination of the pyridine ring, careful control of reagents and reaction conditions is necessary. For example, using a less reactive brominating agent or protecting the nitrogen atom can help to control the regioselectivity of the reaction.

Sulfonamidation Pathways

Once the brominated pyridine core is in place, the next critical step is the introduction of the sulfonamide functional group. This is typically achieved through the reaction of a sulfonyl chloride with an amine.

Reaction of Sulfonyl Chlorides with Amines

The formation of a sulfonamide bond is a well-established and widely used reaction in organic synthesis. nih.goveurjchem.comcbijournal.com The general method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. nih.gov In the context of synthesizing pyridine-based sulfonamides, this would involve reacting a pyridine sulfonyl chloride with an appropriate amine or ammonia (B1221849). chemicalbook.comrasayanjournal.co.in The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. eurjchem.comchemicalbook.com

The synthesis of the required pyridine sulfonyl chloride can be achieved by treating the corresponding pyridine sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride. rasayanjournal.co.in Alternatively, sulfonyl chlorides can be prepared from the corresponding Grignard reagents by reaction with sulfuryl chloride. thieme-connect.com

Optimization of Reaction Conditions for Sulfonamide Formation

The yield and purity of the resulting sulfonamide can be significantly influenced by the reaction conditions. Therefore, optimization of these conditions is a crucial aspect of the synthetic process. Key parameters that are often varied include the choice of base, solvent, and reaction temperature.

Commonly used bases for this reaction include pyridine, triethylamine, and sodium carbonate. cbijournal.comresearchgate.netmdpi.com The choice of base can affect the reaction rate and the ease of product purification. The solvent also plays a critical role; while dichloromethane and tetrahydrofuran are frequently used, in some cases, the reaction can be performed in water, offering a more environmentally friendly approach. mdpi.com The reaction temperature is another important factor to consider. While many sulfonamidation reactions proceed efficiently at room temperature, in some cases, heating may be required to drive the reaction to completion. rasayanjournal.co.in Conversely, cooling the reaction mixture may be necessary to control exothermicity and minimize side reactions. A systematic study of these parameters allows for the development of a robust and efficient protocol for the synthesis of the desired sulfonamide.

| Base | Solvent | Temperature | Outcome | Reference |

| Pyridine | Dichloromethane | 0-25 °C | High yield for aryl primary amines and aryl sulfonyl chlorides | cbijournal.com |

| Triethylamine | Dichloromethane | Room Temperature | Good yield | researchgate.net |

| Sodium Carbonate | Water | Room Temperature | Environmentally benign, excellent yields | mdpi.com |

| Ammonia in Dioxane | Tetrahydrofuran | Room Temperature | 71% yield for pyridine-3-sulfonamide (B1584339) | chemicalbook.com |

| Ammonia in Methanol | Dichloromethane | Room Temperature | 91% yield for pyridine-3-sulfonamide | chemicalbook.com |

Advanced Synthetic Approaches for Structural Diversity

To explore the structure-activity relationships of this compound analogues, it is essential to have access to a diverse range of structurally related compounds. Advanced synthetic methodologies can be employed to introduce structural modifications at various positions of the molecule.

One powerful technique for achieving structural diversity is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. In the context of this compound, the bromine atom can serve as a handle for introducing a wide variety of aryl or heteroaryl groups. mdpi.com This approach enables the synthesis of a library of compounds with different substituents at the 6-position of the pyridine ring.

Furthermore, the sulfonamide moiety itself can be a point of diversification. While the reaction of a sulfonyl chloride with ammonia yields a primary sulfonamide, using a primary or secondary amine instead will result in the formation of N-substituted sulfonamides. nih.goveurjchem.com This allows for the introduction of a wide range of alkyl or aryl groups on the sulfonamide nitrogen, further expanding the chemical space that can be explored. The development of novel synthetic routes to functionalized pyridines and the application of modern synthetic methods are key to generating the structural diversity needed for the discovery of new bioactive molecules. acs.orgrsc.orgnih.govekb.eg

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pyridine derivatives. libretexts.org The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for creating biaryl compounds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is noted for its tolerance of a wide range of functional groups and often provides good yields. nih.govnih.gov

For the synthesis of analogues of this compound, the bromine atom on the pyridine ring serves as a reactive handle for Suzuki coupling. The reaction would typically involve coupling the bromo-pyridine core with various aryl or heteroaryl boronic acids. nih.govresearchgate.net Common catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride [Pd(dppb)Cl₂]. nih.govacs.org The reaction is typically carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water or DME and ethanol, with a base like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) to facilitate the catalytic cycle. nih.govnih.govresearchgate.net This approach provides an efficient route to a library of 6-aryl-4-methylpyridine-3-sulfonamide derivatives, allowing for systematic modification of the pyridine core.

Table 1: Typical Conditions for Suzuki Cross-Coupling of Pyridine Halides

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the oxidative addition and reductive elimination steps. nih.govcdnsciencepub.com |

| Base | K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation. nih.govnih.gov |

| Solvent | 1,4-Dioxane/Water, DME/Ethanol | Solubilizes reactants and facilitates the reaction. nih.govnih.gov |

| Reactants | Aryl/Heteroaryl Boronic Acid | Provides the new carbon-based substituent. nih.gov |

Multi-component Reactions for Sulfonamide Hybrid Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates structural features from each starting material. openaccesspub.org This approach is valued for its atom economy, shorter reaction times, and often milder, more environmentally benign conditions compared to traditional multi-step syntheses. openaccesspub.org

In the context of sulfonamide synthesis, MCRs provide a powerful tool for creating hybrid molecules that contain a sulfonamide moiety alongside other functional groups or heterocyclic systems like pyridine. researchgate.netnih.gov For instance, a three-component reaction could involve an isocyanide, a dialkyl acetylenedicarboxylate, and a sulfonamide to produce complex sulfonamide derivatives. rsc.org Another strategy involves the copper-catalyzed three-component coupling of a terminal alkyne, a sulfonyl azide, and an amine to form sulfonyl amidines. openaccesspub.org These methods allow for the rapid generation of diverse molecular scaffolds, which is particularly useful in medicinal chemistry for creating libraries of novel compounds. researchgate.netnih.gov

Derivatization of Sulfonamide Functional Groups

The sulfonamide functional group (-SO₂NH₂) is a key feature that can be readily modified to produce a wide range of derivatives. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.innih.gov This classical approach is highly effective for creating N-substituted sulfonamides. ijarsct.co.in

Starting with a primary sulfonamide like this compound, the two protons on the nitrogen atom can be substituted through reactions such as alkylation or acylation. nih.gov This allows for the introduction of various substituents on the sulfonamide nitrogen, further expanding the structural diversity of the compound series.

Alternative methods for primary sulfonamide synthesis have also been developed to overcome the limitations of using sulfonyl chlorides, which can be moisture-sensitive and require harsh preparation conditions. acs.org These newer methods include the direct synthesis from organometallic reagents and specialized sulfinylamine reagents or the reaction of sulfinate salts with an electrophilic nitrogen source. nih.govacs.org

Characterization Techniques for Synthetic Products

The structural confirmation of newly synthesized compounds like this compound and its analogues relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov For pyridine-based sulfonamides, both ¹H and ¹³C NMR provide critical information. rsc.org

In the ¹H NMR spectrum, characteristic signals are expected in specific regions. The aromatic protons on the pyridine ring typically appear in the downfield region, generally between 6.5 and 9.0 ppm. acs.orgresearchgate.net The protons of the methyl group (-CH₃) attached to the pyridine ring would resonate upfield, while the labile protons of the primary sulfonamide group (-SO₂NH₂) would appear as a broad singlet that can be exchanged with D₂O. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the pyridine ring will show signals in the aromatic region (typically 110-160 ppm). rsc.org The carbon of the methyl group will appear at a much higher field. rsc.org

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Pyridine Sulfonamide Derivatives

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H (Pyridine) | 6.5 - 9.0 | 110 - 160 |

| -SO₂NH₂ | Variable, often broad (e.g., 8.5 - 10.5) | N/A |

| -CH₃ | ~2.1 - 2.5 | ~20 - 25 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.com For sulfonamides, the most characteristic signals arise from the sulfonyl (-SO₂) group. rsc.orgrsc.org

The SO₂ group exhibits two distinct stretching vibrations:

Asymmetric stretching (νₐₛ(SO₂)) : A strong band typically found in the range of 1310–1350 cm⁻¹. rsc.org

Symmetric stretching (νₛ(SO₂)) : A strong band usually appearing between 1140–1180 cm⁻¹. rsc.orgjst.go.jp

Additionally, the primary sulfonamide group shows N-H stretching vibrations, often as two bands in the 3200-3400 cm⁻¹ region, and an S-N stretching vibration, which is a weaker band appearing around 900 cm⁻¹. rsc.org The presence of these specific absorption bands provides strong evidence for the sulfonamide functionality. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Sulfonamides

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| Asymmetric SO₂ Stretch | 1310 - 1350 | Strong |

| Symmetric SO₂ Stretch | 1140 - 1180 | Strong |

| S-N Stretch | 895 - 915 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. researchgate.net For sulfonamide derivatives, techniques like electrospray ionization (ESI) are commonly used. nih.govnih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a particularly effective method for analyzing these compounds. nih.govjfda-online.com

The mass spectrum will show a molecular ion peak (or a protonated molecule [M+H]⁺ in ESI positive mode) that corresponds to the molecular weight of the synthesized compound. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. Sulfonamides often exhibit characteristic fragmentation patterns, such as the loss of SO₂ or cleavage of the S-N bond, which helps to confirm the proposed structure. nih.govacgpubs.org

Structural Modification and Derivatization Strategies for 6 Bromo 4 Methylpyridine 3 Sulfonamide Scaffold

Derivatization at the Sulfonamide Nitrogen

Common derivatization strategies involve N-alkylation or N-arylation, often achieved by reacting the parent sulfonamide with alkyl or aryl halides in the presence of a base. Another prevalent method is the reaction with acyl chlorides or anhydrides to form N-acylsulfonamides. Furthermore, the sulfonamide nitrogen can be incorporated into heterocyclic systems. For instance, reaction with bifunctional reagents can lead to the formation of cyclic sulfonamides, or sultams. These modifications are crucial for exploring structure-activity relationships (SAR), as the substituents on the nitrogen atom can engage in additional interactions with biological targets. eurjchem.comresearchgate.net

Research into analogous pyridine-based sulfonamides has demonstrated that N-substitution can modulate activity against enzymes like carbonic anhydrase. mdpi.com The mechanism of action for many sulfonamide-based drugs involves the anionic sulfonamide group (SO₂NH⁻) coordinating with a metal ion, such as zinc, in the active site of an enzyme. mdpi.com The substituents introduced at the nitrogen atom can influence the pKa of the sulfonamide proton and the orientation of the molecule within the binding pocket. mdpi.com

| Reactant Type | Resulting N-Substituent | Potential Impact on Properties |

|---|---|---|

| Alkyl Halide (e.g., Methyl Iodide) | -NH(CH₃), -N(CH₃)₂ | Increases lipophilicity, removes hydrogen bond donor capability. |

| Acetyl Chloride | -NH(COCH₃) | Introduces a hydrogen bond acceptor, alters electronic properties. |

| Benzyl Bromide | -NH(CH₂Ph) | Adds a bulky, lipophilic aromatic group. |

| Heterocyclic Halide (e.g., 2-chloropyrimidine) | -NH(pyrimidin-2-yl) | Introduces additional sites for hydrogen bonding and polar interactions. |

Modification of the Pyridine (B92270) Ring System

The pyridine ring of 6-Bromo-4-methylpyridine-3-sulfonamide (B6180628) presents several avenues for structural modification, primarily at the methyl group and the bromine-substituted carbon.

The methyl group at the 4-position is a potential site for functionalization. While less reactive than the bromine atom, it can undergo reactions typical of alkylpyridines. For example, oxidation could convert the methyl group into a hydroxymethyl, aldehyde, or carboxylic acid group. These transformations introduce new functionalities that can serve as handles for further derivatization or can act as key interaction points with biological targets. Radical halogenation of the methyl group could yield a bromomethyl derivative, which is a highly reactive electrophile suitable for subsequent nucleophilic substitution reactions. This would allow for the attachment of a wide range of moieties through linkers such as ethers, esters, or amines.

The bromine atom at the 6-position is the most versatile site for modifying the pyridine core. Its presence enables a wide array of transition-metal-catalyzed cross-coupling reactions. nih.gov Suzuki coupling, for instance, allows for the introduction of various aryl and heteroaryl groups by reacting the bromo-scaffold with boronic acids or esters in the presence of a palladium catalyst. mdpi.com Similarly, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds, respectively.

Another important strategy is the metal-halogen exchange reaction. organic-chemistry.orgresearchgate.net Treatment with a strong organometallic base, such as n-butyllithium or a Grignard reagent, can replace the bromine atom with a metal (e.g., lithium or magnesium). The resulting organometallic intermediate is a potent nucleophile that can react with a diverse range of electrophiles to introduce functionalities such as alkyl groups, carbonyls, or silyl (B83357) groups. rsc.org This two-step process significantly expands the scope of possible derivatives.

| Reaction Type | Reagents | Group Introduced |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | Phenyl |

| Sonogashira Coupling | Trimethylsilylacetylene, Pd/Cu catalyst | -C≡C-Si(CH₃)₃ |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst | -NHPh |

| Metal-Halogen Exchange followed by Quenching | 1. n-BuLi; 2. CO₂ | -COOH |

Synthesis of Hybrid Compounds Incorporating this compound Moieties

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold can serve as one of the core components in such a hybrid. mdpi.comnih.gov

| Pharmacophore 1 | Pharmacophore 2 | Potential Linkage Point on Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| This compound | Quinoline | Sulfonamide Nitrogen | Antiparasitic, Anticancer mdpi.comnih.gov |

| This compound | Nitroimidazole | 6-position (after halogen exchange) | Antiparasitic mdpi.com |

| This compound | Isatin | Sulfonamide Nitrogen | Anti-inflammatory, Kinase Inhibition nih.gov |

Stereochemical Research and Chiral Derivative Synthesis

The introduction of stereocenters into the this compound scaffold is a sophisticated strategy for refining biological activity. Biological systems are inherently chiral, and as a result, enantiomers of a chiral drug often exhibit different pharmacological, and toxicological profiles.

Chirality can be introduced through several methods. One approach is to use chiral reagents or catalysts during the derivatization process. For example, attaching a chiral auxiliary to the sulfonamide nitrogen would result in a diastereomeric mixture that could potentially be separated. Asymmetric synthesis could be employed during the modification of the pyridine ring, for instance, in the reduction of a ketone derivative to a chiral alcohol.

Alternatively, a chiral substituent can be introduced directly. This can be achieved by reacting the scaffold with a readily available chiral building block, such as a chiral amine at the sulfonamide nitrogen or a chiral boronic ester in a Suzuki coupling reaction at the 6-position. nih.gov Subsequent research would involve the separation of the resulting stereoisomers and the evaluation of their individual biological activities to determine the optimal stereochemical configuration for the desired effect. This exploration of chemical space in three dimensions is crucial for developing highly selective and potent therapeutic agents. nih.gov

| Modification Site | Strategy | Example Chiral Moiety Introduced |

|---|---|---|

| Sulfonamide Nitrogen | Coupling with a chiral amine | (R)-1-phenylethylamine |

| 6-Position | Suzuki coupling with a chiral boronic ester | Chiral pinacol (B44631) boronate derivative |

| 4-Methyl Group (after functionalization to carbonyl) | Asymmetric reduction | Chiral alcohol, e.g., (S)-1-(pyridin-4-yl)ethanol |

Mechanistic Biological Investigations of Pyridine Sulfonamide Analogues

Inhibition of Enzymatic Targets

The core of the biological activity of pyridine (B92270) sulfonamide analogues lies in their ability to inhibit specific enzymes. This inhibition is often the result of the sulfonamide moiety interacting with the enzyme's active site, leading to a disruption of its catalytic function. The following sections detail the research findings on the inhibition of several key enzymatic targets by this class of compounds.

The inhibition of α-amylase and α-glucosidase is a critical strategy in the management of type 2 diabetes, as it helps to control postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov Pyridine sulfonamide derivatives have been investigated for their potential to inhibit these enzymes.

Research into various heterocyclic compounds has demonstrated that the presence of a sulfonamide group can contribute to the inhibitory activity against α-amylase and α-glucosidase. While specific studies on 6-Bromo-4-methylpyridine-3-sulfonamide (B6180628) are not extensively detailed in the reviewed literature, the broader class of pyridine-containing compounds has shown promise. For instance, dihydropyridine (B1217469) derivatives have demonstrated significant α-amylase and α-glucosidase inhibition, with some compounds exhibiting IC50 values comparable to the standard drug, acarbose. researchgate.net

The structure-activity relationship (SAR) studies of various inhibitors suggest that the electronic properties of substituents on the pyridine ring play a crucial role in their inhibitory potency. Electron-withdrawing groups have been shown to enhance the inhibitory activity of some heterocyclic compounds against these enzymes. nih.gov

Table 1: Inhibitory Activity of Selected Pyridine Analogues against α-Amylase and α-Glucosidase

| Compound Type | Target Enzyme | IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) |

|---|---|---|---|

| Dihydropyridine derivatives | α-Amylase | 2.21 ± 0.06 - 9.97 ± 0.08 | 2.01 ± 0.1 |

| Dihydropyridine derivatives | α-Glucosidase | 2.31 ± 0.09 - 9.9 ± 0.1 | 2.07 ± 0.1 |

| 1,2,4-Triazole-bearing bis-hydrazones | α-Amylase | 0.70 ± 0.05 - 35.70 ± 0.80 | 10.30 ± 0.20 |

| 1,2,4-Triazole-bearing bis-hydrazones | α-Glucosidase | 1.10 ± 0.05 - 30.40 ± 0.70 | 9.80 ± 0.20 |

This table presents a summary of inhibitory activities for different classes of compounds, illustrating the potential of heterocyclic structures in modulating these diabetic enzyme targets.

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.com The pyridine sulfonamide scaffold has been explored for its potential to inhibit AChE. Studies have shown that certain pyridine sulfonamide derivatives can exhibit significant inhibitory activity against AChE. nih.govconsensus.app

For example, a series of novel pyridine 2,4,6-tricarbohydrazide derivatives were synthesized and evaluated for their AChE inhibitory activity. One compound from this series demonstrated an IC50 value of 50.2 ± 0.8 µM against AChE. nih.gov Another study on pyridine derivatives with a carbamic or amidic function identified a carbamate (B1207046) derivative as a potent human AChE inhibitor with an IC50 of 0.153 ± 0.016 μM. nih.gov Molecular docking studies have suggested that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a mixed inhibition mechanism. nih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of Pyridine Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Pyridine 2,4,6-tricarbohydrazide derivative (4a) | Acetylcholinesterase (AChE) | 50.2 ± 0.8 |

| Pyridine carbamate derivative (8) | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 |

This table highlights the potential of pyridine-based structures in the development of acetylcholinesterase inhibitors.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various diseases, including cancer. The sulfonamide group has been a key pharmacophore in the design of MMP inhibitors. nih.gov

Pyridine-containing compounds have been investigated as MMP inhibitors. For instance, two pyridine-containing macrocyclic compounds, researchgate.netpyN5 and nih.govpyN5, demonstrated marked inhibition of MMP-2 and MMP-9 activity, with complete inhibition observed at concentrations ≥ 7.5 μM. nih.gov Another class of compounds, pyran-containing sulfonamide hydroxamic acids, were found to be potent inhibitors of MMP-13 while sparing MMP-1. nih.govjst.go.jp The sulfonamide group in these inhibitors plays a crucial role in binding to the enzyme's active site and orienting other parts of the molecule for optimal interaction. nih.gov

Table 3: MMP Inhibitory Activity of Pyridine and Sulfonamide Analogues

| Compound | Target MMPs | Key Finding |

|---|---|---|

| researchgate.netpyN5 and nih.govpyN5 | MMP-2, MMP-9 | 100% inhibition at concentrations ≥ 7.5 μM |

| Pyran-containing sulfonamide hydroxamic acids | MMP-13 | Potent inhibitors, while sparing MMP-1 |

This table summarizes the inhibitory effects of different pyridine and sulfonamide analogues on specific matrix metalloproteinases.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications. Sulfonamides are a well-established class of CA inhibitors. mdpi.com

A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. mdpi.comnih.govnih.gov These compounds displayed a wide range of inhibitory activity, with KI values reaching the nanomolar range for hCA II, hCA IX, and hCA XII. nih.gov Notably, some of these compounds exhibited selectivity for the cancer-associated isoforms hCA IX and hCA XII over the ubiquitous hCA II. nih.gov For instance, one compound demonstrated a 5.9-fold selectivity for hCA IX over hCA II. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have also been shown to be effective inhibitors of various CA isoforms. nih.govresearchgate.netmdpi.com

Table 4: Inhibitory Activity of Pyridine Sulfonamides against Carbonic Anhydrase Isoforms

| Compound Series | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|

| 4-Substituted pyridine-3-sulfonamides | up to 271 | up to 137 | up to 91 |

| Pyrazolo[4,3-c]pyridine sulfonamides (1k) | 5.6 | - | - |

| Pyrazolo[4,3-c]pyridine sulfonamides (1f) | 6.6 | - | - |

This table presents the inhibition constants (KI) for different series of pyridine sulfonamides against various human carbonic anhydrase isoforms, demonstrating their potent and sometimes selective inhibition.

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Aurora kinases, particularly Aurora-A and Aurora-B, are key mitotic kinases and attractive targets for cancer therapy. nih.gov Pyridine-based structures have been incorporated into the design of Aurora kinase inhibitors.

While specific data on this compound is not available, related pyrimidine-based and imidazo[4,5-b]pyridine derivatives have been developed as potent Aurora kinase inhibitors. acs.orgacs.org For example, extensive structure-activity relationship studies on pyrimidine-based compounds led to the identification of potent Aurora A inhibitors. acs.org In another study, the replacement of an amide moiety with a sulfonamide in a pyrimidine-based inhibitor led to a reduction in Aurora A inhibitory potency, indicating the sensitivity of the kinase to structural modifications. acs.org Imidazo[4,5-b]pyridine derivatives have been designed to be highly selective inhibitors of Aurora-A over Aurora-B. acs.org

Table 5: Inhibitory Activity of Pyridine Analogues against Aurora Kinases

| Compound Series | Target Kinase | IC50 |

|---|---|---|

| Pyrimidine-based inhibitor (13) | Aurora A | Potent inhibition |

| Imidazo[4,5-b]pyridine derivative (28c) | Aurora A | 0.067 µM |

| Imidazo[4,5-b]pyridine derivative (28c) | Aurora B | 12.71 µM |

This table showcases the inhibitory potency and selectivity of different pyridine-based analogues against Aurora kinases.

Phosphoinositide 3-kinases (PI3Ks) and phosphoinositide 4-kinases (PI4Ks) are lipid kinases involved in crucial signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Their aberrant activation is frequently observed in cancer, making them important therapeutic targets. nih.gov Pyridyl-sulfonamide derivatives have been reported as inhibitors of PI3K and PI4K. researchgate.net

A series of sulfonamide methoxypyridine derivatives were synthesized and identified as novel potent PI3K/mTOR dual inhibitors. mdpi.com Optimization of an imidazopyridine scaffold led to the discovery of a pan-PI3K inhibitor with excellent potency and good oral exposure. nih.gov The X-ray co-crystal structure of one of these inhibitors in PI3Kα revealed key interactions within the active site. nih.gov

Table 6: Inhibitory Activity of Pyridine Sulfonamide Analogues against PI3K

| Compound Series | Target | Key Finding |

|---|---|---|

| Pyridyl-sulfonamide derivatives | PI3K, PI4K | Reported as inhibitors |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | Potent dual inhibitors |

| Imidazopyridine derivatives | Pan-PI3K | Excellent potency and in vivo efficacy |

This table summarizes the findings on the inhibitory potential of pyridine sulfonamide analogues against PI3K and related kinases.

Falcipain-2 Enzyme Inhibition

Falcipain-2, a critical cysteine protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a key target for antimalarial drug development. nih.govnih.gov This enzyme plays a pivotal role in the degradation of host hemoglobin, which is essential for the parasite's survival. nih.govnih.gov The inhibition of Falcipain-2 disrupts this crucial life cycle stage.

While numerous compounds, including some sulfonamide derivatives, have been investigated as potential Falcipain-2 inhibitors, specific enzymatic inhibition data for this compound is not available in the current scientific literature. malariaworld.org Research into pyrimidine-based sulfonamides has shown inhibitory activity against Falcipain-2 and Falcipain-3, suggesting that the sulfonamide moiety, in combination with a heterocyclic ring, could be a starting point for designing such inhibitors. malariaworld.org However, direct evidence of this compound binding to and inhibiting Falcipain-2 is yet to be established.

Modulation of Cellular Pathways

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of pyridine derivatives and sulfonamides has been a subject of extensive research in oncology. wisdomlib.orgnih.govnih.gov These compounds can exert their effects through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis. researchgate.net For instance, certain novel pyridine derivatives have demonstrated significant cytotoxic effects against leukemia, lung, breast, and colon cancer cell lines. wisdomlib.org

Despite the broad interest in this class of compounds, specific data on the antiproliferative activity of this compound against particular cancer cell lines is not documented in published studies. The structure-activity relationship of pyridine derivatives suggests that the nature and position of substituents on the pyridine ring are crucial for their anticancer activity. nih.gov Further investigation is required to determine if the bromo and methyl substitutions on the pyridine ring of this compound confer any significant antiproliferative properties.

Antimicrobial Mechanisms (e.g., Folic Acid Synthesis Pathway Interference)

Sulfonamides are a well-established class of antimicrobial agents that act by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. researchgate.netresearchgate.netceon.rsnih.gov Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its blockade leads to the cessation of bacterial growth and replication. researchgate.netnih.gov This mechanism of action is based on the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA). researchgate.netnih.gov

While this is the general mechanism for antimicrobial sulfonamides, specific studies detailing the interference of this compound with the folic acid synthesis pathway in various microorganisms are not currently available. The antimicrobial spectrum and potency of sulfonamides can be significantly influenced by the nature of the substituent on the sulfonamide group. acs.org Therefore, empirical testing is necessary to ascertain the antimicrobial efficacy and mechanism of this compound.

Anti-inflammatory Pathway Modulation

The modulation of inflammatory pathways is another area where sulfonamide-containing compounds have shown promise. For example, certain sulfonamide diuretics have been observed to exert both pro- and anti-inflammatory effects, potentially by influencing pathways involving cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα), and the transcription factor nuclear factor kappa B (NF-κB). nih.gov Additionally, other pyridine derivatives have been investigated as inhibitors of p38α/MAPK14, a key kinase in the inflammatory response. elsevierpure.com

However, there is a lack of specific research on the modulation of anti-inflammatory pathways by this compound. The potential of this compound to affect inflammatory signaling cascades remains an open area for investigation.

Target Identification and Validation in Research Models

The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of any new chemical entity. For compounds like this compound, this would involve a combination of computational and experimental approaches. Techniques such as affinity chromatography, expression profiling, and genetic interactions can be employed to identify potential protein targets.

Once a potential target is identified, validation in relevant research models, such as cell-based assays and animal models of disease, is essential. For instance, if this compound were hypothesized to be an anticancer agent, its efficacy would need to be tested in various cancer cell lines and subsequently in xenograft models. To date, no specific targets for this compound have been identified or validated in published research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

Pharmacophore modeling is a important in drug design, outlining the essential three-dimensional arrangement of functional groups necessary for biological activity. For pyridine (B92270) sulfonamides, particularly those targeting metalloenzymes like carbonic anhydrases (CAs), a key pharmacophoric feature is the sulfonamide group itself. This group is known to coordinate with the zinc ion in the active site of these enzymes. nih.gov

In the context of anticancer activity, N-(quinolin-8-yl)pyridine-3-sulfonamides have been investigated as inhibitors of the NF-κB pathway. mdpi.com For these compounds, the pyridine-3-sulfonamide (B1584339) scaffold, in conjunction with the 8-aminoquinoline (B160924) moiety, constitutes the essential pharmacophore for their anti-tumor effects. mdpi.com

Furthermore, studies on coumarin-based sulfonamide derivatives as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors have highlighted the sulfonamide moiety as a powerful pharmacophore due to its broad range of biological activities. mdpi.comnih.gov The sulfonyl group not only participates in hydrogen bonding with amino acid residues in the active site but also helps to orient the molecule for a favorable binding conformation. mdpi.com

Impact of Bromine Substitution on Biological Activity

The introduction of a bromine atom onto a pyridine ring can significantly modulate a compound's biological profile. In a series of novel pyridine and thienopyridine derivatives synthesized from a chalcone (B49325) precursor derived from 4-bromo acetophenone, good to strong antimicrobial activity was observed. dntb.gov.ua This suggests that the bromo-substituted phenyl group, as part of the larger heterocyclic system, contributes positively to the antimicrobial effects.

Role of the Sulfonamide Group in Ligand-Target Interactions

The sulfonamide group is a cornerstone of the biological activity of many pyridine-based inhibitors. Its primary role in the inhibition of zinc-containing enzymes, such as carbonic anhydrases, is to act as a zinc-binding group. nih.gov The nitrogen atom of the sulfonamide coordinates to the zinc ion in the enzyme's active site, a critical interaction for potent inhibition. nih.govresearchgate.net

The following table summarizes the inhibitory activity of some pyridine sulfonamide derivatives against different carbonic anhydrase isoforms, illustrating the importance of the sulfonamide scaffold.

| Compound | Target Enzyme | Inhibition Constant (KI) |

| 4-(4-Methyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative | hCA II | 271 nM |

| 4-(4-Methyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative | hCA IX | 137 nM |

| 4-(4-Methyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative | hCA XII | 91 nM |

Data sourced from studies on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. mdpi.com

Influence of Methyl Group Position and Stereochemistry on Biological Profiles

The position and stereochemistry of a methyl group on the pyridine ring can have a profound impact on the biological activity and selectivity of pyridine sulfonamide derivatives. For instance, in a study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the presence of a methyl group on a fused pyrazole (B372694) ring was found to influence the inhibitory profile. nih.govresearchgate.net

Substituent Effects on Enzyme Inhibition Potency

The nature and position of substituents on the pyridine ring of sulfonamide-based inhibitors are critical determinants of their enzyme inhibition potency and selectivity. In the context of carbonic anhydrase inhibition, various substituents on the pyridine ring have been explored to modulate the inhibitory activity against different isoforms. mdpi.com

For example, in a series of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides, the substituents at the 4-position of the pyridine ring were varied to investigate their impact on anticancer activity. mdpi.com All tested compounds in this series demonstrated high activity against several cancer cell lines. mdpi.com

In another study on coumarin-based sulfonamides, substitution on the aromatic ring appended to the sulfonamide moiety was shown to influence DPP-IV inhibitory activity. mdpi.comnih.gov For instance, molecules with a pyridyl substitution showed increased binding affinity and significant inhibition of the enzyme. mdpi.com

The following table presents the anticancer activity of selected 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides against various cancer cell lines.

| Compound | Substituent at 4-position | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |

| Derivative 1 | Amino | 10 | 8 | 4 |

| Derivative 2 | Methylamino | 12 | 10 | 6 |

| Derivative 3 | Ethylamino | 15 | 12 | 7 |

Data represents a selection of compounds from a study on the anticancer evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. mdpi.com

Computational Chemistry and in Silico Modeling for Pyridine Sulfonamides

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the interactions between pyridine (B92270) sulfonamides and their biological targets.

Docking simulations for sulfonamide derivatives have been extensively used to investigate their binding modes with various enzymes. For instance, studies on inhibitors targeting human carbonic anhydrase (hCA) isoforms, which are implicated in diseases like cancer, reveal how the sulfonamide moiety interacts with the zinc ion in the enzyme's active site. nih.gov The simulations identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing the complex. nih.govnih.gov In the context of 6-Bromo-4-methylpyridine-3-sulfonamide (B6180628), docking could predict its binding affinity and selectivity for different hCA isoforms or other potential targets like bromodomains. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding energy. Results often highlight crucial interactions, such as the sulfonamide group chelating with the active site's Zn(II) ion and the pyridine ring forming hydrophobic or π-π stacking interactions with protein residues. mdpi.comrsc.org These insights are fundamental for optimizing the ligand's structure to enhance its potency and selectivity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely applied to predict a variety of molecular properties for compounds like pyridine sulfonamides.

Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy conformation. DFT methods, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine the most stable three-dimensional structure. nih.govresearchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. Key to this is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ripublication.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.com A smaller energy gap suggests that the molecule is more reactive. aimspress.com For a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap is 2.3591 eV, indicating its relative reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions. mdpi.com Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net For pyridine sulfonamides, MEP maps can pinpoint the electronegative oxygen atoms of the sulfonamide group as sites for electrophilic interaction and hydrogen atoms as sites for nucleophilic interaction. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Related Bromo-Pyridine Compound

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine nih.gov | B3LYP/6-311G(d,p) | -3.1033 | -0.7442 | 2.3591 |

This table presents data for structurally related compounds to illustrate the typical values obtained from DFT calculations.

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. Theoretical vibrational frequencies (Infrared and Raman spectra) can be computed and compared with experimental data. This comparison helps in assigning the observed vibrational modes to specific functional groups and confirming the molecular structure. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculations identify the electronic transitions between molecular orbitals, their corresponding wavelengths, and oscillator strengths. For pyridine-containing compounds, UV-Vis spectroscopy can probe interactions with acid sites, as the electronic properties of the pyridine ring change significantly upon protonation or coordination, leading to shifts in the absorption bands. rsc.org

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices, derived from Conceptual DFT, provide a framework for understanding and predicting reactivity. researchgate.net

Key reactivity indices include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ripublication.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the electron cloud can be polarized. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. dergipark.org.tr

These parameters are invaluable for comparing the reactivity of different pyridine sulfonamide derivatives and predicting their behavior in chemical reactions. nih.govnih.gov

Table 2: Calculated Reactivity Descriptors for a Related Bromo-Pyridine Compound

| Compound | Electronegativity (χ) | Hardness (η) | Softness (σ) | Electrophilicity (ω) |

|---|

This table presents data for a structurally related compound to illustrate typical calculated values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-receptor complex. peerj.com

For pyridine sulfonamides, an MD simulation would typically start with the best-docked pose obtained from molecular docking. researchgate.net The system is solvated in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of every atom is calculated by solving Newton's equations of motion. mdpi.com

Analysis of the MD trajectory can:

Assess the stability of the ligand's binding pose over time.

Reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

Identify key interactions (like hydrogen bonds) and determine their persistence throughout the simulation.

Provide a more accurate estimation of binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.com

MD simulations have been used to confirm the sustained stability of sulfonamide derivatives in the active site of targets like BRD4, supporting the initial docking results and providing a deeper understanding of the binding mechanism. nih.govresearchgate.net

Predictive Modeling for Research Compound Prioritization

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, plays a vital role in prioritizing which novel compounds should be synthesized and tested. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

In the context of pyridine sulfonamides, a QSAR model would be built using a dataset of known analogues with measured biological activity (e.g., inhibitory concentration). nih.gov For each compound, a set of molecular descriptors (e.g., physicochemical properties, electronic properties from DFT, or structural fingerprints) is calculated. Statistical methods are then used to create a model that predicts the activity based on these descriptors.

This validated model can then be used to screen a virtual library of yet-to-be-synthesized pyridine sulfonamides, including derivatives of this compound. The model predicts the biological activity of these virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest predicted potency. nih.gov This approach significantly accelerates the drug discovery process by focusing resources on the most promising molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridine sulfonamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for understanding the structural requirements for a desired biological effect. tandfonline.comnih.gov

In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and their steric and electrostatic fields are calculated. qub.ac.uk These fields are then correlated with the biological activity to generate a predictive model. For instance, in studies on sulfonamide derivatives as inhibitors of certain enzymes, CoMFA models have been developed that correlate the steric and electrostatic properties of the compounds with their inhibitory activity. tandfonline.comtandfonline.com The resulting models are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov

For example, a QSAR study on a series of sulfonamide derivatives targeting the BRD4 protein, a factor in acute myeloid leukemia, revealed that bulky substituents on the pyridinone ring and hydrophobic/electrostatic groups on a connected phenyl ring were advantageous for inhibitory activity. tandfonline.comnih.gov Such models, once validated internally and externally, can be instrumental in designing new, more potent inhibitors. nih.gov The robustness and reliability of these models are critical for their predictive power. nih.gov

Table 1: Representative Statistical Parameters for a 3D-QSAR Model of Sulfonamide Derivatives

| Parameter | Value | Description |

| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training data. |

| pred_r² (External validation r²) | > 0.6 | Shows the predictive power of the model for an external test set of compounds. |

This table presents hypothetical yet representative data for a robust 3D-QSAR model based on general findings in the field.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within Preclinical Computational Frameworks

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. For pyridine sulfonamides, various computational tools and web servers are employed to predict these properties, helping to identify candidates with favorable drug-like characteristics. nih.govnih.govnii.ac.jp

These predictive models evaluate a range of physicochemical and pharmacokinetic parameters. Key properties include lipophilicity (LogP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450. nih.govnih.gov For example, in a study of sulfonamide derivatives tethered with a pyridine moiety, in silico tools were used to compute molecular properties, drug-likeness, and ADMET profiles. nih.govnih.gov

Toxicity prediction is another critical aspect, with models assessing potential for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). tandfonline.comnih.gov The goal is to flag compounds with a high risk of toxicity early in the drug development process. By adhering to guidelines such as Lipinski's Rule of Five, which relates to oral bioavailability, researchers can prioritize compounds with a higher probability of success in later-stage clinical trials. nih.gov

Table 2: Representative In Silico ADMET Predictions for a Hypothetical Pyridine Sulfonamide

| ADMET Property | Predicted Value/Outcome | Significance |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects. |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| AMES Toxicity | Non-mutagenic | Low potential for causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

This table contains illustrative data based on typical ADMET predictions for drug candidates.

Virtual Screening Methodologies for Novel Pyridine Sulfonamide Analogues

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov For the discovery of novel pyridine sulfonamide analogues, both ligand-based and structure-based virtual screening methods are employed. nih.gov

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. mdpi.com A common LBVS technique is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity is generated. nih.gov This pharmacophore model is then used as a query to screen compound libraries for molecules that fit these criteria. nih.gov

Structure-based virtual screening (SBVS), on the other hand, utilizes the 3D structure of the biological target. mdpi.com Molecular docking is a primary SBVS method, which predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. tandfonline.comtandfonline.com In the context of pyridine sulfonamides, docking studies can elucidate key interactions, such as the coordination of the sulfonamide group with a zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.gov These computational predictions help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. mdpi.com

Table 3: Comparison of Virtual Screening Methodologies

| Methodology | Basis | Requirements | Common Techniques |

| Ligand-Based Virtual Screening (LBVS) | Information from known active ligands. | A set of molecules with known activity. | Pharmacophore modeling, 2D/3D similarity searching. |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the biological target. | High-resolution structure of the target protein (from X-ray crystallography or NMR). | Molecular docking, de novo design. |

Future Directions in Research on 6 Bromo 4 Methylpyridine 3 Sulfonamide

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to facilitating the widespread investigation of 6-Bromo-4-methylpyridine-3-sulfonamide (B6180628) and its analogues. While classical methods for sulfonamide synthesis exist, future research will focus on innovative strategies that offer improved yields, scalability, and access to a broader range of derivatives.

Key areas of exploration will include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Ullmann couplings, will be instrumental in modifying the pyridine (B92270) core. These methods will enable the introduction of diverse aryl, heteroaryl, and alkyl substituents at the 6-position, replacing the bromo group and allowing for the synthesis of a vast library of analogues.

C-H Functionalization: Direct C-H functionalization of the pyridine ring represents a highly atom-economical approach to introduce new functional groups. Future studies will likely explore regioselective C-H activation to modify the pyridine scaffold without the need for pre-functionalized starting materials.

Flow Chemistry and Automation: The adoption of continuous flow chemistry and automated synthesis platforms will accelerate the production of this compound derivatives. These technologies offer precise control over reaction parameters, leading to higher reproducibility and the rapid generation of compound libraries for screening.

Table 1: Comparison of Potential Novel Synthetic Pathways for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Palladium-Catalyzed Suzuki Coupling | High functional group tolerance, commercially available reagents. | Catalyst poisoning, purification of products. |

| Copper-Catalyzed Ullmann Condensation | Cost-effective catalyst, effective for N-arylation. | Harsher reaction conditions, limited substrate scope. |

| Direct C-H Arylation | Atom-economical, reduces synthetic steps. | Regioselectivity control, requires specific directing groups. |

| Flow Chemistry Synthesis | Improved safety and scalability, precise reaction control. | Initial setup cost, potential for clogging. |

Design and Synthesis of Advanced Functionalized Derivatives

Building upon novel synthetic pathways, the rational design and synthesis of advanced functionalized derivatives of this compound will be a major focus. The goal is to create molecules with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Future design strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be undertaken to elucidate the relationship between chemical structure and biological activity. This will involve the synthesis of analogues with variations in the substituents on the pyridine ring and the sulfonamide group.

Bioisosteric Replacement: The strategic replacement of functional groups with bioisosteres will be employed to fine-tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability.

Fragment-Based Drug Discovery (FBDD): FBDD approaches can be utilized to identify small molecular fragments that bind to a biological target of interest. These fragments can then be grown or linked to the this compound core to generate potent and selective inhibitors.

Deepening Mechanistic Understanding of Biological Interactions

A thorough understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for their development as therapeutic agents or research tools.

Future research in this area will employ a combination of experimental and computational techniques:

Target Identification and Validation: High-throughput screening and chemoproteomics approaches will be used to identify the specific protein targets of this compound. Subsequent validation studies will confirm the biological relevance of these targets.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques will provide detailed atomic-level insights into the binding mode of this compound derivatives with their protein targets. This information is invaluable for structure-based drug design.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will be used to quantify the binding affinity and thermodynamics of ligand-protein interactions.

Molecular Dynamics (MD) Simulations: Computational simulations will be employed to model the dynamic behavior of the compound-target complex, providing insights into the stability of the interaction and the role of conformational changes.

Integration of Artificial Intelligence and Machine Learning in Pyridine Sulfonamide Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to dramatically accelerate the discovery and optimization of novel pyridine sulfonamides. researchgate.net

Future applications of AI and ML in this field will include:

Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, will be developed to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds. researchgate.net This will enable the in silico screening of large compound libraries, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. These models can explore a vast chemical space to identify innovative pyridine sulfonamide scaffolds that may not be accessible through traditional design approaches.

Synthesis Prediction: AI-powered retrosynthesis tools can predict viable synthetic routes for novel pyridine sulfonamide derivatives, aiding in the planning and execution of their chemical synthesis.

Table 2: Illustrative Application of a Machine Learning Model for Predicting Properties of Hypothetical this compound Derivatives

| Derivative | Predicted Biological Activity (IC50, nM) | Predicted Solubility (logS) | Predicted Toxicity (LD50, mg/kg) |

| Derivative A | 50 | -2.5 | >2000 |

| Derivative B | 150 | -3.1 | 1500 |

| Derivative C | 25 | -2.8 | >2000 |

| Derivative D | 500 | -4.0 | 1000 |

Application as Chemical Probes for Biological Systems

Beyond their therapeutic potential, this compound and its derivatives can be developed as valuable chemical probes to investigate complex biological processes.

Future research will focus on designing and synthesizing probes with specific functionalities:

Fluorescent Probes: The incorporation of fluorophores into the this compound scaffold will enable the visualization of its subcellular localization and interaction with target proteins using fluorescence microscopy.

Biotinylated and Affinity-Based Probes: The attachment of biotin or other affinity tags will facilitate the isolation and identification of protein binding partners through techniques like affinity purification and mass spectrometry.

Photoaffinity Probes: The introduction of photoreactive groups will allow for the covalent labeling of target proteins upon UV irradiation, providing a powerful tool for target identification and validation.

The continued exploration of this compound, guided by these future research directions, holds the promise of delivering novel therapeutic agents and powerful research tools to address unmet needs in medicine and biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-4-methylpyridine-3-sulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves bromination and sulfonamide functionalization of pyridine derivatives. For optimization, employ Design of Experiments (DoE) to minimize trial-and-error approaches. Use factorial designs to evaluate variables like temperature, catalyst loading, and reaction time . Chromatographic techniques (e.g., HPLC, GC) validate purity, as seen in analogous bromopyridine syntheses (>95.0% purity thresholds) . Statistical software (e.g., JMP, Minitab) can model interactions between variables and predict optimal conditions .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm substitution patterns (e.g., bromine and sulfonamide positions) by comparing shifts to structurally similar compounds like 4-Bromo-N-[6-[(3R,5S)-3,5-dimethylpiperazinyl]pyridinyl]benzenesulfonamide .

- HPLC/GC : Quantify purity using gradients tailored for sulfonamides, referencing retention times from brominated pyridine analogs .

- Mass Spectrometry : Validate molecular weight (exact mass ~290.14 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow Chemical Hygiene Plan guidelines:

- Use fume hoods for synthesis to mitigate inhalation risks (similar to brominated pyridines in ).

- Implement hazard controls (gloves, goggles) aligned with GHS warnings for brominated compounds (e.g., H302, H315 ).

- Conduct pre-experiment safety assessments, including reactivity screenings with common solvents .

Advanced Research Questions

Q. How can computational modeling enhance the design of novel derivatives or reaction pathways for this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and intermediates. Tools like Gaussian or ORCA simulate transition states and thermodynamics, reducing experimental iterations . For example, ICReDD’s workflow combines computed reaction coordinates with experimental validation to prioritize viable synthetic routes . Virtual screening (e.g., molecular docking) can also predict biological activity of sulfonamide derivatives .

Q. What strategies resolve contradictions in reported yields or byproduct profiles during sulfonamide functionalization?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PICO) to systematically compare literature data. Variables to assess:

- Catalyst systems : Heterogeneous vs. homogeneous catalysts may alter selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) could favor sulfonamide formation over side reactions .

- Data validation : Replicate key studies under standardized conditions and use statistical tools (ANOVA) to identify outliers .

Q. How can the sulfonamide group’s electronic effects be exploited in cross-coupling reactions or supramolecular applications?

- Methodological Answer : Leverage the sulfonamide’s electron-withdrawing nature to activate pyridine rings for Suzuki-Miyaura couplings. Optimize Pd-catalyzed conditions using DoE, focusing on ligand selection (e.g., XPhos) and base strength (e.g., K₂CO₃) . For supramolecular chemistry, study hydrogen-bonding interactions via crystallography (e.g., Cambridge Structural Database analogs) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in NMR or crystallographic data for this compound derivatives?

- Methodological Answer :

- Crystallographic validation : Compare unit cell parameters with published structures (e.g., CCDC entries) to confirm packing patterns.

- Dynamic NMR : Resolve tautomerism or conformational flexibility issues by variable-temperature experiments .

- Collaborative replication : Cross-validate results with independent labs using shared protocols .

Experimental Design and Optimization

Q. What advanced separation techniques improve the isolation of this compound from complex mixtures?

- Methodological Answer : Use membrane technologies (e.g., nanofiltration) or preparative HPLC with C18 columns. Optimize solvent systems (e.g., acetonitrile/water gradients) based on partition coefficients calculated via software like ACD/Labs .

Q. How can machine learning accelerate the discovery of reaction conditions for novel sulfonamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.